6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride
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Overview
Description
6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride is a chemical compound with the molecular formula C11H13NO It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride typically involves the reduction of 5,6,7,8-tetrahydroisoquinoline. One common method is the reduction with sodium in ethanol, which yields trans-decahydroquinolines . Another approach involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and industrial chemistry would apply, including the use of large-scale reactors, controlled reaction conditions, and purification processes to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group in the molecule with another. Halogenation and nitration are examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium in ethanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction typically produces decahydroquinolines .
Scientific Research Applications
6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroisoquinoline: A related compound used in similar synthetic applications.
7,8-dihydroisoquinolin-5(6H)-one: Another derivative with comparable chemical properties.
Uniqueness
6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride is unique due to its specific structural modifications, which may confer distinct chemical reactivity and biological activity compared to its analogs. These modifications can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
2411313-08-9 |
---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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